![molecular formula C23H25BrN2OS B2674493 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 681274-14-6](/img/structure/B2674493.png)
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
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Description
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Synthesis and Reactivity
Research on similar compounds has focused on synthetic methodologies and the exploration of reactivity towards various derivatives. For instance, the synthesis of S,N-disubstituted derivatives involving related structures demonstrates the versatility of these compounds in organic synthesis, highlighting methods that could potentially apply to the compound of interest (Pospieszny & Wyrzykiewicz, 2008). Furthermore, the study of reactions leading to 2-alkylamino thiazoles from N-thioamido amidines suggests a rich chemistry that could be relevant for functionalizing or extending the structure of the target compound (Khilifi et al., 2008).
Biological Activities
The investigation of brominated compounds, particularly those derived from marine sources, has revealed significant radical-scavenging activities. These studies indicate the potential for similar brominated indole derivatives to exhibit bioactive properties, suggesting avenues for the development of antioxidant or therapeutic agents (Duan, Li, & Wang, 2007). Additionally, the synthesis and antimicrobial activity of aminobenzylated Mannich bases incorporating bromo substituents further underscore the potential of such compounds in medicinal chemistry, offering insights into the design of compounds with antimicrobial properties (Nimavat et al., 2004).
properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2OS/c1-17-10-12-25(13-11-17)23(27)16-28-22-15-26(21-5-3-2-4-20(21)22)14-18-6-8-19(24)9-7-18/h2-9,15,17H,10-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMNAGLEWLJIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone |
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